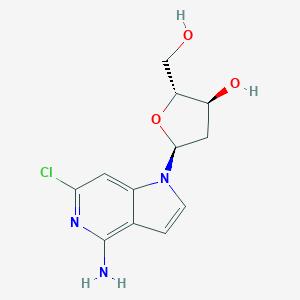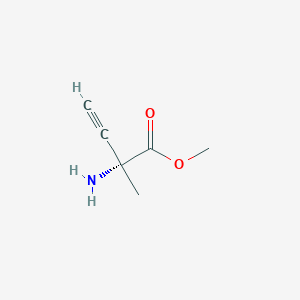
methyl (2R)-2-amino-2-methylbut-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-2-methylbut-3-ynoate, also known as MAMB, is a compound that belongs to the class of aminoalkyne derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-amino-2-methylbut-3-ynoate is not fully understood. However, it is believed to act as a modulator of the GABAergic system. GABA is a neurotransmitter that plays a key role in the regulation of neuronal activity. methyl (2R)-2-amino-2-methylbut-3-ynoate is believed to enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the nervous system.
Biochemische Und Physiologische Effekte
Methyl (2R)-2-amino-2-methylbut-3-ynoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl (2R)-2-amino-2-methylbut-3-ynoate has also been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2R)-2-amino-2-methylbut-3-ynoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, methyl (2R)-2-amino-2-methylbut-3-ynoate has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. In addition, methyl (2R)-2-amino-2-methylbut-3-ynoate has not been extensively studied in human clinical trials, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for the study of methyl (2R)-2-amino-2-methylbut-3-ynoate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a novel analgesic agent. Further studies are also needed to better understand the mechanism of action of methyl (2R)-2-amino-2-methylbut-3-ynoate and its effects on various biological systems. Finally, future studies should focus on the safety profile of methyl (2R)-2-amino-2-methylbut-3-ynoate and its potential side effects.
Conclusion:
In conclusion, Methyl (2R)-2-amino-2-methylbut-3-ynoate is a synthetic compound that has shown promise in various fields of scientific research. It has been shown to have potent analgesic and anti-inflammatory effects, and it has potential applications in the treatment of neurological disorders. Further studies are needed to better understand the mechanism of action of methyl (2R)-2-amino-2-methylbut-3-ynoate and its effects on various biological systems. The future directions for the study of methyl (2R)-2-amino-2-methylbut-3-ynoate are exciting, and it is likely that this compound will continue to be an important area of research in the coming years.
Synthesemethoden
Methyl (2R)-2-amino-2-methylbut-3-ynoate can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-3-butyn-2-ol with methylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield methyl (2R)-2-amino-2-methylbut-3-ynoate. Another method involves the reaction of 2-methyl-3-butyn-2-ol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield methyl (2R)-2-amino-2-methylbut-3-ynoate.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-2-methylbut-3-ynoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, methyl (2R)-2-amino-2-methylbut-3-ynoate has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
115228-55-2 |
|---|---|
Produktname |
methyl (2R)-2-amino-2-methylbut-3-ynoate |
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-2-methylbut-3-ynoate |
InChI |
InChI=1S/C6H9NO2/c1-4-6(2,7)5(8)9-3/h1H,7H2,2-3H3/t6-/m1/s1 |
InChI-Schlüssel |
FTZONTNRTSTHNY-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@](C#C)(C(=O)OC)N |
SMILES |
CC(C#C)(C(=O)OC)N |
Kanonische SMILES |
CC(C#C)(C(=O)OC)N |
Synonyme |
3-Butynoicacid,2-amino-2-methyl-,methylester,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
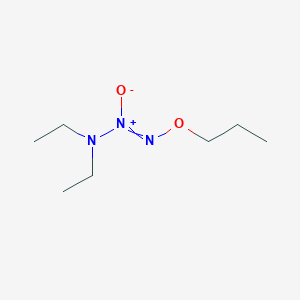
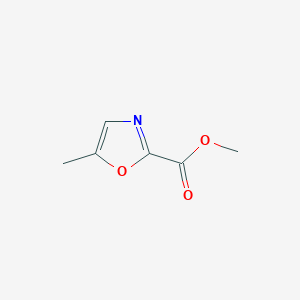
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)

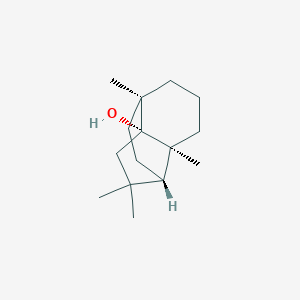
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)



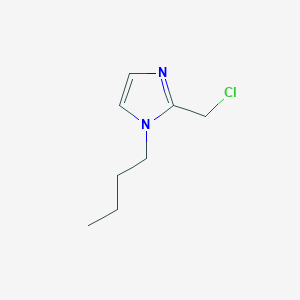

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
